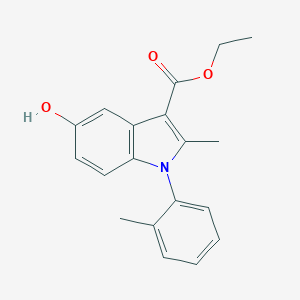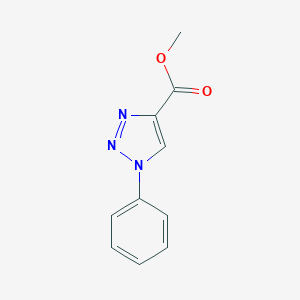
Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate, also known as EHMIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. EHMIC belongs to the class of indole derivatives and has a unique chemical structure that makes it an interesting molecule for research.
Wirkmechanismus
The mechanism of action of Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate is not fully understood. However, it has been proposed that Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2).
Biochemical and Physiological Effects:
Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate has been shown to exhibit several biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities. In addition, Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate has been shown to modulate the immune system and exhibit antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate has several advantages for use in lab experiments, including its high potency and selectivity, as well as its relatively low toxicity. However, Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate also has some limitations, including its limited solubility in aqueous solutions and its potential to undergo chemical degradation under certain conditions.
Zukünftige Richtungen
There are several future directions for research on Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate. One potential area of research is the development of new synthetic methods for Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate and its derivatives. Another area of research is the elucidation of the mechanism of action of Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate and its potential targets. In addition, further studies are needed to investigate the potential therapeutic applications of Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate in various diseases, including cancer, inflammation, and pain.
Synthesemethoden
The synthesis of Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate involves several steps, including the condensation of 2-methylphenyl hydrazine with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with paraformaldehyde and acetic anhydride. The final product is obtained after purification and recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate has been extensively studied for its potential applications in various scientific fields. In pharmacology, Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate has been shown to exhibit significant antitumor, anti-inflammatory, and analgesic activities. In biochemistry, Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate has been used as a probe to study the structure and function of various enzymes and proteins. In addition, Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate has been used in the synthesis of several other compounds with potential therapeutic applications.
Eigenschaften
IUPAC Name |
ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-4-23-19(22)18-13(3)20(16-8-6-5-7-12(16)2)17-10-9-14(21)11-15(17)18/h5-11,21H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWHEFYCTTZRIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=CC=C3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(4-Nitrophenyl)ethenyl]quinoline](/img/structure/B514117.png)






![3-{[4-(Ethoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B514257.png)



